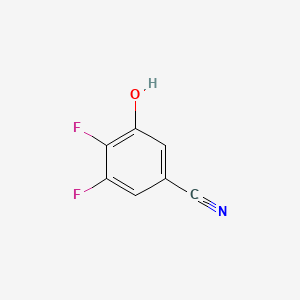

3,4-Difluoro-5-hydroxybenzonitrile

説明

3,4-Difluoro-5-hydroxybenzonitrile (molecular formula: C₇H₃F₂NO) is a fluorinated aromatic nitrile characterized by a hydroxy group at position 5 and fluorine atoms at positions 3 and 4 on the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The hydroxy group enhances polarity and hydrogen-bonding capacity, while the fluorine atoms modulate electron density, influencing reactivity in substitution or coupling reactions .

特性

CAS番号 |

186590-38-5 |

|---|---|

分子式 |

C7H3F2NO |

分子量 |

155.104 |

IUPAC名 |

3,4-difluoro-5-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H |

InChIキー |

RTWSBHDZPFYJRL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)F)F)C#N |

同義語 |

Benzonitrile, 3,4-difluoro-5-hydroxy- (9CI) |

製品の起源 |

United States |

類似化合物との比較

2,4-Difluoro-5-hydroxybenzonitrile (BD480506)

- Molecular Formula: C₇H₃F₂NO (identical to 3,4-Difluoro-5-hydroxybenzonitrile).

- Key Differences : Fluorine atoms at positions 2 and 4 instead of 3 and 4. This positional isomerism alters the electronic distribution, with the 2,4-difluoro configuration creating a stronger electron-withdrawing effect due to proximity of fluorine to the nitrile group. This may reduce nucleophilic aromatic substitution (NAS) reactivity compared to the 3,4-difluoro isomer .

3,4-Difluoro-5-nitrobenzonitrile

- Molecular Formula : C₇H₂F₂N₂O₂.

- Key Differences: The hydroxy group is replaced by a nitro (-NO₂) group at position 5. The nitro group is a stronger electron-withdrawing group than hydroxy, significantly decreasing electron density at the aromatic ring. This enhances resistance to electrophilic attack but increases susceptibility to reduction reactions .

Functional Group Variants

3,4-Difluorobenzaldehyde

- Molecular Formula : C₇H₄F₂O.

- Key Differences: The nitrile (-CN) and hydroxy (-OH) groups are replaced by an aldehyde (-CHO). The aldehyde group introduces greater electrophilicity, enabling condensation reactions (e.g., Knoevenagel), but reduces thermal stability compared to nitriles .

3,4-Difluorobenzenesulfonamide

- Molecular Formula: C₆H₅F₂NO₂S.

- Key Differences : Contains a sulfonamide (-SO₂NH₂) group instead of nitrile and hydroxy groups. Sulfonamides exhibit hydrogen-bonding and acidic properties (pKa ~10), making them more soluble in aqueous bases than nitriles. This compound is more suited for protease inhibition applications .

Nitro-Substituted Derivatives

2,4-Difluoro-5-nitrobenzonitrile (CAS 67152-20-9)

- Molecular Formula : C₇H₂F₂N₂O₂.

- Key Differences: Differs in both substituent positions (2,4-difluoro) and functional groups (nitro instead of hydroxy). The combined electron-withdrawing effects of -CN and -NO₂ render this compound highly electrophilic, favoring reactions like Ullmann coupling but limiting solubility in polar solvents .

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

- Synthetic Utility : The hydroxy group in 3,4-Difluoro-5-hydroxybenzonitrile allows for regioselective functionalization (e.g., etherification), unlike nitro or aldehyde analogs, which require protective group strategies .

- Electronic Effects : Fluorine at position 3 meta-directs electrophiles to positions 1 and 5, but the hydroxy group at position 5 competes, creating a complex reactivity landscape .

- Solubility : The hydroxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nitro derivatives, which are often restricted to halogenated solvents .

Notes

Experimental Gaps: Limited data exist on the thermodynamic stability or catalytic applications of 3,4-Difluoro-5-hydroxybenzonitrile. Further studies on its Grignard or Suzuki-Miyaura reactivity are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。